molecular formula C27H35ClIN3O B143617 ADBZYGNATSWZRE-UHFFFAOYSA-M CAS No. 136794-32-6

ADBZYGNATSWZRE-UHFFFAOYSA-M

Cat. No.: B143617
CAS No.: 136794-32-6
M. Wt: 579.9 g/mol
InChI Key: ADBZYGNATSWZRE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

ADBZYGNATSWZRE-UHFFFAOYSA-M is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ADBZYGNATSWZRE-UHFFFAOYSA-M involves multiple steps. The synthetic route typically starts with the preparation of the isoquinoline derivative, followed by the introduction of the sec-butyl group and the chlorophenyl group. The final step involves the quaternization of the nitrogen atom with trimethylamine and the introduction of the iodide ion. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ADBZYGNATSWZRE-UHFFFAOYSA-M has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ADBZYGNATSWZRE-UHFFFAOYSA-M involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction and gene expression.

Comparison with Similar Compounds

Similar compounds to ADBZYGNATSWZRE-UHFFFAOYSA-M include other isoquinoline derivatives and quaternary ammonium compounds. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

136794-32-6

Molecular Formula

C27H35ClIN3O

Molecular Weight

579.9 g/mol

IUPAC Name

4-[butan-2-yl-[1-(2-chlorophenyl)isoquinoline-3-carbonyl]amino]butyl-trimethylazanium;iodide

InChI

InChI=1S/C27H35ClN3O.HI/c1-6-20(2)30(17-11-12-18-31(3,4)5)27(32)25-19-21-13-7-8-14-22(21)26(29-25)23-15-9-10-16-24(23)28;/h7-10,13-16,19-20H,6,11-12,17-18H2,1-5H3;1H/q+1;/p-1

InChI Key

ADBZYGNATSWZRE-UHFFFAOYSA-M

SMILES

CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-]

Canonical SMILES

CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-]

Synonyms

1-(2-chlorophenyl)-N-(1-methylpropyl)-N-(4-butyl-(N,N-dimethylamino)-3-isoquinolinecarboxamide)methyl iodide
PQM-4

Origin of Product

United States

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